
2-ethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-ethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide is a useful research compound. Its molecular formula is C19H22N2O4S and its molecular weight is 374.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Copper(II)-catalyzed Remote Sulfonylation
One study focused on the copper(II)-catalyzed remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives, highlighting the environmentally friendly aspects of using sodium sulfinates as sulfide sources. This method produces less odorous and more eco-friendly derivatives, indicating the potential application of your compound in green chemistry and sustainable practices (Xia et al., 2016).
Novel PI3K Inhibitors and Anticancer Agents
Another research avenue has been the discovery and evaluation of novel PI3K inhibitors and anticancer agents, with compounds structurally similar to your compound showing potent antiproliferative activities against various human cancer cell lines. This suggests the potential for compounds like "2-ethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide" in cancer therapy (Shao et al., 2014).
Synthesis and Electrophysiological Activity
The synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides, which share structural similarities with your compound, have been explored as selective class III agents for arrhythmias, suggesting potential therapeutic applications in cardiovascular diseases (Morgan et al., 1990).
Antimalarial and COVID-19 Drug Potential
Research on the reactivity of N-(phenylsulfonyl)acetamide derivatives for antimalarial activity has also been conducted, with some derivatives showing promising results in vitro. This opens up the possibility of utilizing similar sulfonamide compounds in the development of treatments for COVID-19 and other viral infections (Fahim & Ismael, 2021).
Quinazoline Antifolate Thymidylate Synthase Inhibitors
The development of quinazoline antifolate thymidylate synthase inhibitors for cancer therapy has also been reported. These compounds, which share a core structural motif with "this compound," offer insights into the design of new antitumor agents with enhanced potency and solubility (Marsham et al., 1989).
Properties
IUPAC Name |
2-ethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-3-25-18-9-5-4-8-16(18)19(22)20-15-10-11-17-14(13-15)7-6-12-21(17)26(2,23)24/h4-5,8-11,13H,3,6-7,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHFWRVHHJOHDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

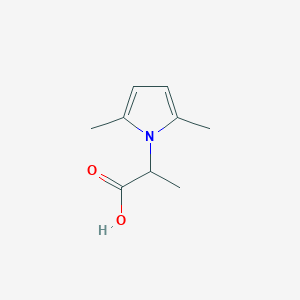
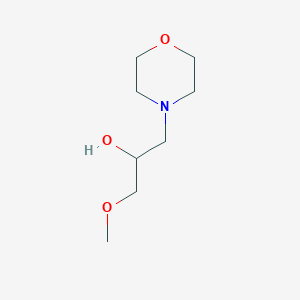
![2-[(2-chlorophenyl)sulfanyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2686102.png)

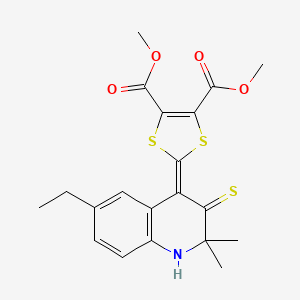
![2-[[2-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetonitrile](/img/structure/B2686109.png)
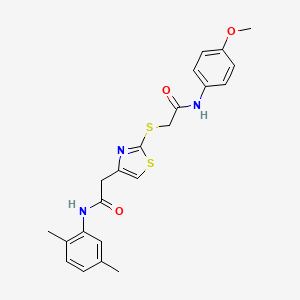
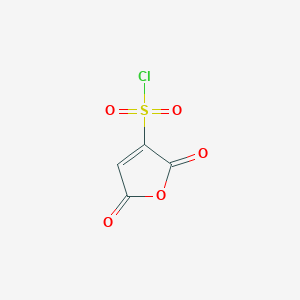
![1-[3-(4-Isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanoyl]piperidine-4-carboxamide](/img/structure/B2686113.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzamide](/img/structure/B2686114.png)
![(E)-3-(furan-2-yl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B2686116.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-[(4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B2686117.png)
![3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2686118.png)
